2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of an amino group at the 6th position and a nitro group at the 5th position of the pyrimidine ring, along with an ethanolamine moiety attached to the 2nd position
Preparation Methods
The synthesis of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol typically involves multiple steps starting from acyclic precursors. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid.
Amination: The amino group is introduced by reacting the nitro compound with suitable amines under reductive conditions.
Attachment of the ethanolamine moiety: This step involves the reaction of the aminopyrimidine derivative with ethanolamine under appropriate conditions to yield the final product
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or nitro groups are replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including parasitic infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol include other aminopyrimidine derivatives such as:
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-5-nitropyrimidine
These compounds share the pyrimidine core structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific combination of amino, nitro, and ethanolamine groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNQJDYZTXHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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